molecular formula C7H5BrClNO B1524639 5-Bromo-3-methylpyridine-2-carbonyl chloride CAS No. 1114809-24-3

5-Bromo-3-methylpyridine-2-carbonyl chloride

Cat. No.: B1524639
CAS No.: 1114809-24-3
M. Wt: 234.48 g/mol
InChI Key: GYRYAHIYDINTAL-UHFFFAOYSA-N
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Description

5-Bromo-3-methylpyridine-2-carbonyl chloride is a halogenated pyridine derivative with the molecular formula C7H5BrClNO. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 3-position, and a carbonyl chloride group at the 2-position of the pyridine ring. It is a solid at room temperature and is used in various chemical synthesis processes.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Substitution Reactions: The compound can be synthesized through halogenation of 3-methylpyridine followed by substitution reactions to introduce the carbonyl chloride group.

  • Chlorination: Chlorination of 5-bromo-3-methylpyridine-2-carboxylic acid can yield the desired carbonyl chloride derivative.

Industrial Production Methods:

  • Batch Process: Industrial production often involves a batch process where raw materials are reacted in a controlled environment to ensure purity and yield.

  • Continuous Flow Process: Some industrial setups may use continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups.

  • Substitution: Substitution reactions can replace the bromine or chlorine atoms with other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

5-Bromo-3-methylpyridine-2-carbonyl chloride is used in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Medicine: It is utilized in the development of pharmaceuticals and drug discovery.

  • Industry: It finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-3-methylpyridine-2-carbonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

  • 5-Bromo-4-methylpyridine-2-carbonyl chloride: Similar structure but with the methyl group at the 4-position.

  • 5-Bromo-2-carboxy-3-methylpyridine: Similar pyridine derivative but with a carboxylic acid group instead of carbonyl chloride.

Uniqueness: 5-Bromo-3-methylpyridine-2-carbonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications in various chemical processes.

Properties

IUPAC Name

5-bromo-3-methylpyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c1-4-2-5(8)3-10-6(4)7(9)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRYAHIYDINTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697424
Record name 5-Bromo-3-methylpyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114809-24-3
Record name 5-Bromo-3-methyl-2-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114809-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methylpyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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